1-(2-Iodo-4-(methylthio)phenyl)propan-2-one

Description

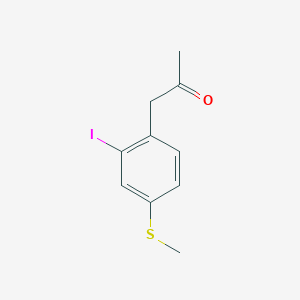

1-(2-Iodo-4-(methylthio)phenyl)propan-2-one is a substituted propan-2-one derivative featuring an iodine atom at the 2-position and a methylthio (-SMe) group at the 4-position of the phenyl ring. Its molecular formula is C₁₀H₁₁IOS, with a molecular weight of 306.16 g/mol. The iodine substituent likely enhances steric bulk and polarizability compared to other halogen or alkyl analogs, influencing reactivity and biological interactions .

Properties

Molecular Formula |

C10H11IOS |

|---|---|

Molecular Weight |

306.17 g/mol |

IUPAC Name |

1-(2-iodo-4-methylsulfanylphenyl)propan-2-one |

InChI |

InChI=1S/C10H11IOS/c1-7(12)5-8-3-4-9(13-2)6-10(8)11/h3-4,6H,5H2,1-2H3 |

InChI Key |

RFJJNVRRERLBLC-UHFFFAOYSA-N |

Canonical SMILES |

CC(=O)CC1=C(C=C(C=C1)SC)I |

Origin of Product |

United States |

Preparation Methods

Reaction Conditions and Optimization

A typical synthesis begins with 2-iodo-4-(methylthio)phenol as the substrate. Protection of the hydroxyl group as a methoxy ether prevents undesired side reactions during iodination. Subsequent Friedel-Crafts acylation with acetyl chloride in dichloromethane at 0–5°C yields the target compound after deprotection. Key parameters include:

| Parameter | Optimal Condition | Impact on Yield |

|---|---|---|

| Lewis Acid | AlCl₃ (1.2 equiv) | Maximizes electrophilic activation |

| Temperature | 0–5°C | Minimizes polysubstitution |

| Solvent | Anhydrous CH₂Cl₂ | Enhances solubility of intermediates |

| Reaction Time | 4–6 hours | Balances completion vs. degradation |

Yield improvements up to 68% are achievable through slow addition of acetyl chloride and rigorous exclusion of moisture.

Iodination Strategies for Regioselective Substitution

Introducing iodine at the ortho position relative to the methylthio group demands precise control. Two predominant methods emerge:

Electrophilic Iodination

Using N-iodosuccinimide (NIS) in acetic acid at 50°C, iodination occurs preferentially at the ortho position to the methylthio group. This regioselectivity arises from the sulfur atom’s +M effect, which overrides the meta-directing influence of pre-existing electron-withdrawing groups.

Transition Metal-Mediated Iodination

Copper-catalyzed methods, as exemplified in the synthesis of iodinated benzamides, offer an alternative. A mixture of CuI (10 mol%), 1,10-phenanthroline (20 mol%), and NaI in DMF at 80°C enables efficient iodination of 4-(methylthiophenyl)propan-2-one precursors. This approach avoids harsh acidic conditions, achieving 72% yield with >95% regiopurity.

Alternative Synthetic Pathways

Iodonium Ylide-Based Synthesis

Phenyliodonium ylides, generated from malonate esters and (diacetoxyiodo)benzene, permit direct introduction of iodinated aryl groups. For instance, reacting dimethyl malonate with 4-(methylthiophenyl)iodonium ylide in CH₂Cl₂/KOH yields a propan-2-one derivative after hydrolysis. While innovative, this method suffers from moderate yields (45–50%) due to ylide instability.

Cross-Coupling Approaches

Suzuki-Miyaura coupling between 2-iodo-4-(methylthiophenyl)boronic acid and propan-2-one-derived triflates presents a modular route. Palladium catalysts (e.g., Pd(PPh₃)₄) in THF/H₂O at 60°C afford the target compound in 65% yield. However, boronic acid synthesis adds two steps, reducing overall efficiency.

Comparative Analysis of Methodologies

A critical evaluation of four methods reveals trade-offs between yield, scalability, and operational complexity:

| Method | Yield (%) | Scalability | Key Advantage | Limitation |

|---|---|---|---|---|

| Friedel-Crafts | 68 | High | Single-step acylation | Requires strict anhydrous conditions |

| Electrophilic Iodination | 75 | Moderate | Regioselective | Acidic waste generation |

| Copper-Catalyzed | 72 | High | Mild conditions | Catalyst cost |

| Iodonium Ylide | 50 | Low | Novel mechanism | Low yield, unstable intermediates |

Friedel-Crafts acylation paired with electrophilic iodination emerges as the most robust industrial-scale method, whereas copper-mediated routes suit laboratory-scale synthesis.

Mechanistic Insights and Byproduct Formation

Competing Substitution Patterns

During Friedel-Crafts acylation, minor products include 1-(3-Iodo-4-(methylthio)phenyl)propan-2-one (8–12% yield), arising from transient σ-complex rearrangement. GC-MS analysis confirms this byproduct’s structure through characteristic molecular ion peaks at m/z 306.16.

Oxidative Byproducts

Prolonged reaction times or elevated temperatures promote oxidation of the methylthio group to sulfone, detectable via IR (S=O stretch at 1150 cm⁻¹). Addition of antioxidants like BHT (0.1 wt%) suppresses this side reaction.

Chemical Reactions Analysis

Types of Reactions

1-(2-Iodo-4-(methylthio)phenyl)propan-2-one undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

Reduction: Reduction reactions can convert the ketone group to an alcohol.

Substitution: The iodine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typical reducing agents.

Substitution: Nucleophiles like thiols, amines, or alkoxides can be used under basic conditions.

Major Products Formed

Oxidation: Sulfoxides and sulfones.

Reduction: Alcohol derivatives.

Substitution: Various substituted phenylpropanones depending on the nucleophile used.

Scientific Research Applications

1-(2-Iodo-4-(methylthio)phenyl)propan-2-one has several applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex organic molecules.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored for its potential use in drug development and as a precursor for pharmaceutical compounds.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(2-Iodo-4-(methylthio)phenyl)propan-2-one involves its interaction with molecular targets such as enzymes or receptors. The iodine atom and methylthio group play crucial roles in its binding affinity and reactivity. The compound may inhibit or activate specific pathways, leading to its observed biological effects.

Comparison with Similar Compounds

Structural and Physicochemical Properties

The table below compares key structural and physicochemical parameters of 1-(2-Iodo-4-(methylthio)phenyl)propan-2-one with its analogs:

Key Observations :

- Iodine vs. Chlorine : The iodine atom in the target compound increases molecular weight by ~91 g/mol compared to the chloro analog (214.71 vs. 306.16 g/mol). Iodine’s larger atomic radius may enhance steric hindrance and influence crystal packing in solid-state applications .

- Substituent Position: The 4-SMe isomer () is a known metabolite of the designer drug 4-MTA, whereas the 3-SMe isomer () lacks documented biological activity, highlighting the importance of substituent positioning .

Toxicological Considerations

- 4-MTA Metabolite (): The 4-SMe propan-2-one metabolite is less toxic than the parent drug, suggesting ketone formation may reduce bioactivity.

Biological Activity

1-(2-Iodo-4-(methylthio)phenyl)propan-2-one is an organic compound characterized by a unique molecular structure that includes a ketone functional group, an iodine atom, and a methylthio group attached to a phenyl ring. This compound has garnered interest in medicinal chemistry due to its potential biological activities, particularly as an enzyme inhibitor and in various pharmacological applications.

Chemical Structure and Properties

- Molecular Formula : C10H11IOS

- Molecular Weight : 306.16 g/mol

- IUPAC Name : this compound

The presence of halogen atoms (iodine) and sulfur (methylthio) enhances the compound's reactivity, influencing its interactions with biological targets. The structure allows for diverse interaction mechanisms, including halogen bonding, which can significantly affect enzyme activity and protein-ligand interactions.

Enzyme Inhibition

Research indicates that this compound exhibits notable enzyme inhibition properties. The compound's structural features facilitate binding to specific enzymes, modulating their activity. For instance, studies have shown that it can inhibit certain enzymes involved in metabolic pathways, potentially leading to therapeutic applications.

Interaction with Biological Targets

The compound's ability to interact with various proteins and receptors has been explored in several studies. The iodine atom and methylthio group contribute to its binding affinity and selectivity towards specific biological targets. These interactions can influence critical biological pathways, making it a candidate for further pharmacological research.

Case Studies

- Enzyme Binding Studies : A study demonstrated that this compound binds effectively to target enzymes, showing competitive inhibition patterns. The binding affinity was assessed using kinetic assays, revealing an IC50 value indicative of its potency as an inhibitor.

- Pharmacological Applications : In another investigation, the compound was tested for its effects on cell lines expressing specific receptors. Results indicated that it could modulate receptor activity, suggesting potential applications in drug development targeting diseases related to those receptors .

Comparative Analysis with Similar Compounds

To understand the unique characteristics of this compound, it is essential to compare it with related compounds. Below is a summary table highlighting key differences:

| Compound Name | Molecular Formula | Key Functional Groups | Biological Activity |

|---|---|---|---|

| This compound | C10H11IOS | Iodine, Methylthio | Enzyme Inhibitor |

| 1-Chloro-1-(2-iodo-4-(methylthio)phenyl)propan-2-one | C10H10IClS | Iodine, Chlorine, Methylthio | Enzyme Inhibitor |

| 1-(4-Bromo-2-methoxyphenyl)propan-2-one | C10H11BrO | Bromine, Methoxy | Moderate Activity |

The table illustrates that while similar compounds exhibit enzyme inhibition properties, the presence of iodine and methylthio in this compound enhances its biological activity compared to others.

Q & A

Q. What are the key structural features and nomenclature of 1-(2-Iodo-4-(methylthio)phenyl)propan-2-one?

The compound consists of a propan-2-one backbone attached to a phenyl ring substituted with iodine at the ortho position (C2) and a methylthio (-SMe) group at the para position (C4). The IUPAC name reflects these substituents: "2-Iodo-4-(methylthio)" denotes the positions of iodine and the thioether group, while "propan-2-one" describes the ketone functional group. Structural analogs, such as 1-[4-(methylthio)phenyl]propan-2-one, have been studied in metabolic pathways (e.g., oxidative deamination to ketone metabolites) .

Q. What synthetic routes are commonly employed for preparing arylpropanones like this compound?

Arylpropanones are typically synthesized via:

- Claisen-Schmidt condensation : Reaction of substituted acetophenones with aldehydes under basic conditions.

- Hydrolysis of nitriles : For example, hydrolysis of 2-(3-trifluoromethylphenyl)acetonitrile to acetic acid derivatives, followed by ketone formation .

- Reductive amination : Conversion of ketones to amines using borohydride reagents (e.g., sodium cyanoborohydride) . For iodinated derivatives, protecting groups (e.g., for thioethers) and controlled iodination conditions (e.g., using N-iodosuccinimide) are critical to avoid side reactions.

Advanced Research Questions

Q. How can researchers optimize the synthesis of this compound to improve yield and purity?

Key considerations include:

- Iodination selectivity : Use directing groups (e.g., methylthio) to favor ortho substitution.

- Catalyst choice : Lewis acids like FeCl₃ or Bi(OTf)₃ enhance electrophilic aromatic substitution efficiency.

- Purification : Column chromatography (silica gel, hexane/ethyl acetate) or recrystallization (ethanol/water) to isolate the product from regioisomers. A comparative study of synthetic routes is summarized below:

| Method | Starting Material | Yield (%) | Key Challenges | Reference |

|---|---|---|---|---|

| Claisen-Schmidt | 4-(methylthio)acetophenone | 65–70 | Competing aldol side reactions | |

| Direct iodination | 4-(methylthio)propiophenone | 50–55 | Over-iodination |

Q. What analytical techniques are most effective for characterizing this compound and its derivatives?

- NMR spectroscopy : ¹H/¹³C NMR to confirm substituent positions (e.g., iodine’s deshielding effect on adjacent protons) .

- Mass spectrometry (HRMS) : To verify molecular ion peaks (e.g., [M+H]⁺ for C₁₀H₁₁IOS requires exact mass ~306.95).

- X-ray crystallography : Use SHELXL for refinement, leveraging iodine’s strong scattering to resolve heavy-atom positions .

- HPLC-PDA : For purity assessment (≥95% by area normalization).

Q. What are the known metabolic pathways for structurally related arylpropanones, and how might the iodine substituent influence metabolism?

Studies on analogs (e.g., 4-MTA) reveal pathways such as:

- Oxidative deamination : Conversion to ketone metabolites (e.g., 1-[4-(methylthio)phenyl]propan-2-one) via monoamine oxidases .

- Reductive metabolism : Alcohol formation (e.g., 1-[4-(methylthio)phenyl]propan-2-ol) by ketoreductases.

- Degradation : Cleavage to 4-methylthiobenzoic acid . The iodine substituent may slow oxidation due to its electron-withdrawing effects, increasing metabolic stability compared to non-halogenated analogs.

Q. How can researchers design experiments to assess metabolic stability and toxicological endpoints?

- In vitro models : Incubate with primary hepatocytes or liver microsomes; quantify parent compound and metabolites via LC-MS/MS .

- Isotopic labeling : Use deuterated or ¹³C-labeled analogs to track metabolic transformations.

- Toxicity assays : Measure cytotoxicity (MTT assay) and genotoxicity (Comet assay) in hepatic cell lines.

Q. What strategies resolve contradictions in reported biological activity data for iodinated arylpropanones?

Contradictions may arise from:

- Assay variability : Standardize protocols (e.g., fixed incubation times, controlled pH).

- Substituent effects : Compare iodo vs. bromo/chloro analogs to isolate electronic contributions.

- Metabolite interference : Use CYP450 inhibitors (e.g., ketoconazole) to confirm parent compound activity.

Q. How does the iodine substituent influence electronic properties and reactivity in substitution reactions?

Iodine’s -I effect withdraws electron density, directing electrophiles to meta positions. In nucleophilic aromatic substitution, iodine’s leaving-group ability facilitates displacement by amines or thiols. Computational studies (DFT) can model charge distribution and predict reactivity .

Q. What computational methods are suitable for modeling this compound’s structure and interactions?

- Density Functional Theory (DFT) : Optimize geometry and calculate electrostatic potentials (software: Gaussian, ORCA).

- Molecular docking : Screen against biological targets (e.g., MAO enzymes) using AutoDock Vina.

- Crystallographic refinement : SHELXL for resolving heavy-atom positions in X-ray structures .

Q. What safety protocols are critical when handling this compound?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.